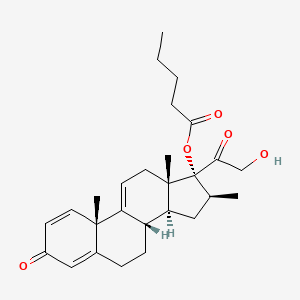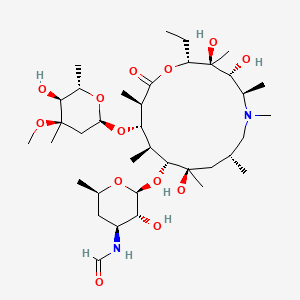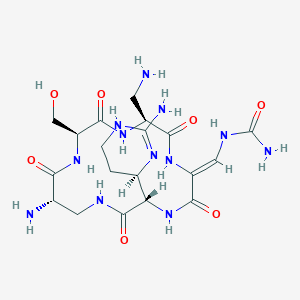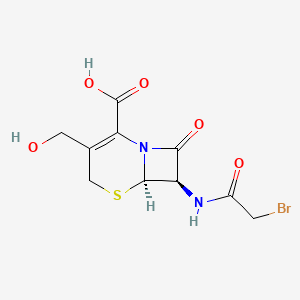
PNU 142586
Übersicht
Beschreibung
PNU 142586 Sodium Salt is an inactive metabolite of Linezolid.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik und Arzneimittelstoffwechsel
PNU 142586 ist ein Metabolit des Antibiotikums Linezolid. In pharmakokinetischen Studien ist es wichtig, den Stoffwechsel und die Ausscheidung von Linezolid zu verstehen, insbesondere bei Patienten mit Niereninsuffizienz. Es wurde ein neuartiges Ultra-Performance-Flüssigchromatographie-Tandem-Massenspektrometrie-Assay (UPLC-MS/MS) entwickelt, um Linezolid und seine Metaboliten, einschließlich this compound, im menschlichen Serum zu messen {svg_1}. Dieser Assay hilft bei der Bestimmung der Arzneimittel- und Metabolitenspiegel, was für die Optimierung von Dosierungsschemata und die Minimierung der Toxizität unerlässlich ist.
Toxikologie
Das Metabolit-zu-Mutterverbindung-Konzentrationsverhältnis von this compound ist wichtig, um die Toxizität der Myelosuppression im Zusammenhang mit Linezolid vorherzusagen. Forschungen zeigen, dass Linezolid-assoziierte Myelosuppression bei Patienten mit Niereninsuffizienz häufiger auftritt und die Überwachung der this compound-Spiegel dazu beitragen kann, diese Toxizität zu reduzieren {svg_2}.
Analytische Chemie
In der analytischen Chemie ist die Entwicklung robuster Assays zur gleichzeitigen Messung pharmazeutischer Verbindungen und ihrer Metaboliten von entscheidender Bedeutung. This compound dient als Schlüsselsanalyt bei der Validierung von bioanalytischen Assays, die entwickelt wurden, um den Beitrag jedes Analyten zur Toxizität bei Patienten mit unterschiedlichen Nierenfunktionen zu untersuchen {svg_3}.
Klinische Pharmakologie
In der klinischen Pharmakologie ist es wichtig, das Verhalten von Arzneimitteln und ihren Metaboliten im menschlichen Körper zu verstehen. Die Rolle von this compound beim Metabolismus von Linezolid kann die therapeutischen Ergebnisse und Nebenwirkungen bei Patienten beeinflussen. Studien mit UPLC-MS/MS-Assays liefern Einblicke in die pharmakologischen Profile solcher Verbindungen {svg_4}.
Forschung zur Antibiotikaresistenz
Die Mutterverbindung von this compound, Linezolid, wird zur Behandlung von Infektionen verwendet, die durch grampositive resistente Bakterien verursacht werden. Die Forschung an Metaboliten von Linezolid wie this compound kann dazu beitragen, die Wirkmechanismen und möglicherweise die Entwicklung von Resistenzen zu verstehen, was ein wachsendes Problem in der Antibiotikatherapie ist {svg_5}.
Personalisierte Medizin
Die Messung der this compound-Konzentrationen bei Patienten kann zu personalisierten Medizinansätzen beitragen. Durch die Anpassung der Antibiotikatherapie an individuelle Metabolitenprofile können Gesundheitsdienstleister die Wirksamkeit der Behandlung verbessern und Nebenwirkungen reduzieren {svg_6}.
Arzneimittelentwicklung
This compound spielt eine Rolle im Prozess der Arzneimittelentwicklung, insbesondere bei der Optimierung von Linezolid-Formulierungen. Durch das Verständnis der Pharmakokinetik und Toxikologie dieses Metaboliten können Pharmaunternehmen bessere Medikamente mit weniger Nebenwirkungen entwickeln {svg_7}.
Medizinische Diagnostik
Schließlich kann der Nachweis und die Quantifizierung von this compound im Serum als diagnostisches Werkzeug dienen. Es kann helfen, die Einhaltung der Linezolid-Therapie durch den Patienten zu überwachen und das Risiko zu beurteilen, toxische Nebenwirkungen zu entwickeln {svg_8}.
Wirkmechanismus
Target of Action
PNU 142586 is a major metabolite of Linezolid , an antibiotic belonging to the oxazolidinone class . Linezolid has a broad spectrum of activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus spp., and penicillin-resistant Streptococcus pneumoniae . Therefore, the primary targets of this compound are likely to be similar to those of Linezolid.
Mode of Action
Linezolid, and by extension this compound, acts by inhibiting the initiation of bacterial protein synthesis . It achieves this by binding to the peptidyl transferase center of the 50S ribosome , thereby preventing the formation of a functional 70S initiation complex that is essential for the bacterial translation process .
Biochemical Pathways
The formation of this compound is the rate-limiting step in the clearance of Linezolid . It is formed by a non-enzymic process , specifically through the ring cleavage of Linezolid’s morpholine moiety . This process results in the formation of two major metabolites, this compound and PNU 142300 .
Pharmacokinetics
This compound, along with Linezolid and its other major metabolite PNU 142300, are primarily excreted in the urine . Approximately 50% of an administered dose of Linezolid appears in the urine as these two major metabolites, and about 35% appears as the parent drug . The elimination half-life of Linezolid, from which this compound is derived, is approximately 5-7 hours . The pharmacokinetics of Linezolid in critically ill patients with acute renal failure undergoing continuous venovenous haemofiltration were found to be comparable to healthy subjects and patients without renal impairment .
Result of Action
Linezolid is known to be bacteriostatic, with a significant post-antibiotic effect against key pathogens . It is also known that prolonged use of Linezolid may be associated with severe side effects including cytopenia and peripheral neuropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in patients with severe renal impairment, the exposure to this compound was found to be 7 to 8-fold higher than in patients with normal renal function . This suggests that renal function can significantly influence the action and efficacy of this compound. Furthermore, the formation of this compound, being a non-enzymic process, could potentially be influenced by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
PNU 142586 is formed through poorly described oxidation pathways of Linezolid .
Cellular Effects
It is known that its parent compound, Linezolid, has significant effects on bacterial cells, inhibiting their protein synthesis .
Molecular Mechanism
As a metabolite of Linezolid, it may share some of its parent compound’s mechanisms, such as binding to bacterial ribosomes
Temporal Effects in Laboratory Settings
It is known that this compound and another major metabolite of Linezolid, PNU-142300, accumulate in cases of renal failure .
Metabolic Pathways
This compound is a metabolite of Linezolid, formed through oxidation pathways . It is excreted in the urine, along with Linezolid and other metabolites
Transport and Distribution
It is known that Linezolid, the parent compound of this compound, has good tissue penetration .
Eigenschaften
IUPAC Name |
2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXQNABWWZJSO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858328 | |
| Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368891-70-7 | |
| Record name | N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368891-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU-142586 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-142586 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















